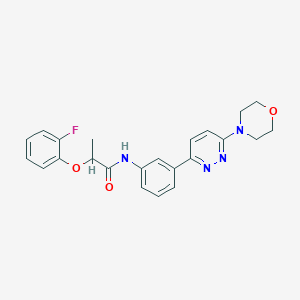

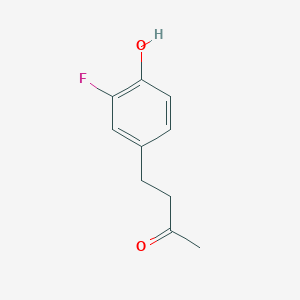

![molecular formula C19H24N4O3 B2725002 butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845629-13-2](/img/structure/B2725002.png)

butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule that contains several functional groups and rings. It includes a butan-2-yl group, a 2-amino group, a 3-methoxypropyl group, and a 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate moiety .

Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound . The structure of this compound would be determined by the specific arrangement of its functional groups and rings .Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of reactions, including diazotization, nitration, oxidation, and substitution . The specific reactions that this compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Corrosion Inhibition

Quinoxaline derivatives, similar in structure to the compound , have been explored as corrosion inhibitors for mild steel in acidic media. These compounds, including variants like 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one and its methoxyphenyl counterparts, exhibit mixed-type inhibition properties. They form protective films on the metal surface through both physisorption and chemisorption mechanisms, as evidenced by electrochemical, spectroscopic, and quantum chemical studies (Olasunkanmi et al., 2016).

Antimicrobial and Antituberculosis Activity

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The activity levels varied with the substituents on the quinoxaline nucleus, indicating the potential for structural optimization for enhanced efficacy. Compounds exhibiting significant activity against Mycobacterium tuberculosis, including drug-resistant strains, have been identified, underscoring the potential of quinoxaline derivatives in antimicrobial research (Jaso et al., 2005).

Organic Synthesis and Chemical Properties

Quinoxaline derivatives play a crucial role in organic synthesis, offering versatile precursors for various biologically active molecules. Research has focused on developing efficient synthetic routes for quinoxaline-3-carboxylates and related compounds, which are key structural motifs in numerous natural products and pharmaceuticals. For example, metal-free conditions have been used for the alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting the environmental and economic benefits of such methodologies (Xie et al., 2019).

Pharmacological Applications

The pharmacological exploration of quinoxaline derivatives has revealed their potential in addressing various health conditions. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for the treatment of diseases where ATM plays a crucial role (Degorce et al., 2016). Furthermore, quinoxaline-based compounds have been investigated for their anti-inflammatory and analgesic activities, demonstrating significant biological effects and providing a foundation for the development of new therapeutic agents (Khokra et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVALHYHVIAHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)